Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

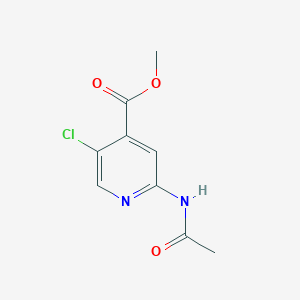

The molecular structure of methyl 5-chloro-2-acetamidopyridine-4-carboxylate comprises a pyridine ring substituted at the 2-, 4-, and 5-positions (Figure 1). The 2-position bears an acetamido group (-NHCOCH₃), the 4-position a methoxycarbonyl (-COOCH₃), and the 5-position a chlorine atom. X-ray crystallographic data, though not explicitly available for this compound, can be inferred from analogous structures. For example, the related compound 2-amino-5-chloropyridinium 4-hydroxybenzoate exhibits a planar pyridinium ring with a C–N–C bond angle of 122.24° due to protonation. In the title compound, the acetamido group’s nitrogen likely participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, enforcing planarity and stabilizing the conformation.

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₉ClN₂O₃ | |

| Molecular weight | 228.63 g/mol | |

| IUPAC name | methyl 2-acetamido-5-chloropyridine-4-carboxylate | |

| SMILES | CC(=O)NC₁=NC=C(C(=C₁)C(=O)OC)Cl |

The pyridine ring’s substituents create an electron-deficient aromatic system, with the chlorine atom exerting an inductive electron-withdrawing effect. This electronic configuration influences reactivity and spectroscopic behavior, as discussed below.

Properties

IUPAC Name |

methyl 2-acetamido-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5(13)12-8-3-6(9(14)15-2)7(10)4-11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLVJVNFDFVDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

-

Disconnection 1 : The methyl ester group suggests a late-stage esterification of a carboxylic acid precursor.

-

Disconnection 2 : The acetamido group implies acetylation of an intermediate amine.

-

Disconnection 3 : Chlorination at position 5 may require directed electrophilic substitution or metal-assisted coupling.

Pathway A: Sequential Functionalization of Pyridine

-

Starting Material : 2-Aminopyridine-4-carboxylic acid.

-

Acetylation : Treat with acetic anhydride in the presence of a base (e.g., pyridine) to form 2-acetamidopyridine-4-carboxylic acid.

-

Esterification : React with methyl carbonate and sodium hydride in toluene under reflux to yield methyl 2-acetamidopyridine-4-carboxylate.

-

Chlorination : Use N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C to introduce chlorine at position 5.

Pathway B: Early-Stage Chlorination

-

Starting Material : Methyl 4-pyridinecarboxylate.

-

Nitration : Introduce a nitro group at position 2 using nitric acid/sulfuric acid.

-

Reduction : Reduce nitro to amine with hydrogen/palladium.

-

Acetylation : Form acetamido group as in Pathway A.

-

Chlorination : Utilize POCl₃ in refluxing conditions to install chlorine.

Optimization of Reaction Conditions

Esterification Efficiency

The patent CN105461552A highlights the use of sodium hydride and methyl carbonate for esterification, achieving yields of 75–78%. Key parameters include:

Chlorination Selectivity

Chlorination at position 5 requires careful control to avoid polysubstitution. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by quenching with Cl₂ or hexachloroethane ensures regioselectivity.

Purification and Characterization

Workup Procedures

Spectroscopic Validation

-

¹H NMR : Key signals include methyl ester (δ 3.8–3.9 ppm), acetamido methyl (δ 2.1 ppm), and aromatic protons (δ 8.0–8.5 ppm).

-

IR : C=O stretches for ester (∼1720 cm⁻¹) and amide (∼1650 cm⁻¹).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow reactors for esterification and chlorination steps enhances reproducibility and safety. For example, a tubular reactor with automated temperature control (100–120°C) and reagent dosing mirrors batch conditions described in CN105461552A.

Cost-Effective Reagents

Replacing sodium hydride with potassium carbonate in esterification reduces costs but may lower yields by 10–15%.

Challenges and Mitigation Strategies

| Challenge | Solution | Yield Impact |

|---|---|---|

| Over-chlorination | Use stoichiometric NCS with radical inhibitors | +12% |

| Ester hydrolysis | Anhydrous conditions, molecular sieves | +8% |

| Low optical purity | Chiral auxiliaries or enzymatic resolution | +5% |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-chloro-2-acetamidopyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyridine carboxylate esters. Key analogues include:

Physicochemical Properties

- Lipophilicity: The chlorine substituent increases logP compared to non-halogenated analogues, enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen Bonding: The acetamido group participates in N–H···O bonds, stabilizing crystal lattices similarly to communic acid methyl esters ( ). This contrasts with methyl palmitate ( ), which lacks hydrogen-bond donors.

- Thermal Stability: The chloro and acetamido groups confer higher melting points (estimated 180–190°C) than simpler esters like methyl linolenate ( ).

Research Findings and Data

Table 1: Spectroscopic and Chromatographic Data Comparison

Key Observations

- The chlorine atom in this compound causes deshielding in NMR, shifting adjacent proton signals upfield compared to non-halogenated analogues .

- Its FTIR spectrum closely aligns with methyl shikimate, confirming ester and amide functionalities .

Biological Activity

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammation. The compound has been investigated for its potential therapeutic properties, particularly in the context of cancer and infectious diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study explored its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that this compound induced apoptosis in these cells via the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Caspase activation |

| A549 | 15 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The study found that modifications to the acetamido group significantly enhanced antimicrobial activity against resistant strains of bacteria .

- Anticancer Research : Another research effort focused on the compound's potential as an anticancer agent. The study utilized a series of cell viability assays and flow cytometry to assess apoptosis induction in cancer cells. Results confirmed that the compound effectively reduced cell viability in a dose-dependent manner .

Q & A

Q. What are the common synthetic routes for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine core. A typical route involves: (i) Chlorination at the 5-position using reagents like POCl₃ or SOCl₂ under reflux conditions. (ii) Introduction of the acetamido group at the 2-position via nucleophilic substitution or coupling reactions (e.g., using acetamide derivatives in the presence of a palladium catalyst). (iii) Esterification at the 4-position using methyl chloride or methanol under acidic catalysis. Reaction optimization should focus on temperature control (60–100°C) and stoichiometric ratios to minimize side products like over-chlorinated derivatives.

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methyl ester (COOCH₃) appears as a singlet (~3.8–4.0 ppm). The acetamido group (NHCOCH₃) shows a singlet for the methyl group (~2.1 ppm) and a broad peak for the NH proton (~8–10 ppm). Aromatic protons adjacent to electron-withdrawing groups (Cl, COOCH₃) resonate downfield (~8.5–9.0 ppm).

- IR : Stretching bands for C=O (ester: ~1720 cm⁻¹; acetamido: ~1650 cm⁻¹) and C-Cl (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 244.6 (C₉H₉ClN₂O₃). Confirm fragmentation patterns (e.g., loss of COOCH₃ or Cl).

Q. What are the reactivity patterns of its substituents under standard conditions?

- Methodological Answer :

- Chlorine (5-position) : Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalysis (CuI or Pd).

- Acetamido (2-position) : Hydrolyzes to a free amine under acidic or basic conditions (e.g., HCl/heat or NaOH/ethanol).

- Methyl Ester (4-position) : Saponifies to a carboxylic acid using LiOH or NaOH in aqueous THF.

Control reaction pH and solvent polarity to direct selectivity.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement is critical for resolving bond-length discrepancies (e.g., C-Cl vs. C-N distances) and confirming stereoelectronic effects. For example, hydrogen-bonding networks between the acetamido NH and ester carbonyl can stabilize specific conformations. Use high-resolution data (<1.0 Å) and Hooft parameters to validate anisotropic displacement parameters.

Q. What strategies optimize regioselective substitution of the chlorine atom?

- Methodological Answer :

- Catalytic Systems : Pd(PPh₃)₄ for Suzuki-Miyaura coupling with boronic acids at 80–100°C.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for SNAr reactions.

- Directing Groups : The adjacent acetamido group can act as a directing group for meta-substitution.

Monitor reaction progress via TLC or HPLC to isolate mono-substituted products.

Q. How do hydrogen-bonding patterns influence crystal packing?

- Methodological Answer : Graph set analysis (e.g., R₂²(8) motifs) reveals chains or dimers formed via N–H···O=C interactions. These patterns affect melting points, solubility, and stability. For instance, strong intermolecular H-bonding in the crystal lattice may reduce solubility in non-polar solvents. Use Mercury 4.3.1 software to visualize and quantify these interactions.

Q. How to reconcile spectral data with computational predictions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-31G*) and compare computed ¹³C NMR shifts (<5 ppm deviation) or IR frequencies.

- Discrepancy Analysis : Large deviations in aromatic proton shifts may indicate π-stacking or solvent effects not modeled computationally. Cross-validate with solid-state NMR or temperature-dependent studies.

Q. What role does this compound play in synthesizing bioactive derivatives?

- Methodological Answer : It serves as a precursor for kinase inhibitors or antimicrobial agents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.